molecular formula C13H14N2O5 B070900 1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole CAS No. 191421-10-0

1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole

Cat. No.: B070900
CAS No.: 191421-10-0
M. Wt: 278.26 g/mol
InChI Key: ODPRBLIUAVWXNM-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitroindolyl-2′-deoxyriboside (5-NIdR) is an artificial nucleoside that has garnered significant attention in scientific research due to its unique properties and potential therapeutic applications. This compound is particularly noted for its ability to inhibit the replication of DNA lesions, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroindolyl-2′-deoxyriboside involves the chemical modification of indole derivatives. The process typically includes nitration of the indole ring followed by glycosylation to attach the deoxyribose sugar. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for 5-Nitroindolyl-2′-deoxyriboside are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and implementing safety measures to handle the reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

5-Nitroindolyl-2′-deoxyriboside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, glycosyl donors for glycosylation, and reducing agents like hydrogen or palladium catalysts for reduction reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of 5-Nitroindolyl-2′-deoxyriboside, depending on the specific modifications made to the indole ring or the sugar moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitroindolyl-2′-deoxyriboside is unique due to its specific ability to inhibit translesion DNA synthesis and its synergistic effects with temozolomide in cancer treatment. Unlike other nitro compounds, it has shown promising results in preclinical studies for treating aggressive brain tumors and leukemia .

Properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRBLIUAVWXNM-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
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1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
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1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
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1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
Reactant of Route 5
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
Reactant of Route 6
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
Customer
Q & A

Q1: How does 5-Nitroindolyl-2′-deoxyriboside (5-NIdR) interact with its target and what are the downstream effects?

A: 5-NIdR itself does not directly interact with a specific biological target. Instead, it acts as a prodrug, meaning it is metabolized within the body to its active form, 5-nitroindolyl-2′-deoxyriboside triphosphate (5-NITP) []. 5-NITP acts as a potent inhibitor of human DNA polymerases, particularly those involved in translesion DNA synthesis (TLS) []. These TLS polymerases are responsible for replicating past DNA damage, which can be induced by chemotherapeutic agents like temozolomide []. By inhibiting TLS, 5-NIdR prevents the repair of damaged DNA, leading to increased DNA damage accumulation, cell cycle arrest at the S-phase, and ultimately, apoptosis (programmed cell death) in cancer cells [, ].

Q2: What is the mechanism behind the synergistic effect observed when 5-NIdR is combined with temozolomide in treating brain cancer?

A: Temozolomide is an alkylating agent that induces DNA damage, primarily in the form of O6-methylguanine lesions []. While this damage can be cytotoxic, tumor cells often possess mechanisms to repair these lesions, contributing to temozolomide resistance. 5-NIdR, through its active form 5-NITP, inhibits the DNA polymerases involved in bypassing these temozolomide-induced lesions during DNA replication []. This inhibition prevents the repair of damaged DNA, leading to a significant increase in DNA damage accumulation within the tumor cells []. This accumulation triggers apoptosis and enhances the cytotoxic effects of temozolomide, resulting in tumor regression as observed in preclinical models [, ].

Q3: Has 5-NIdR shown any pre-clinical efficacy in vivo?

A: Yes, studies using a murine xenograft model of glioblastoma showed that while temozolomide alone only delayed tumor growth, co-administration with 5-NIdR caused complete tumor regression []. Additionally, preliminary studies in xenograft mice models indicate that 5-NIdR, when combined with temozolomide, significantly reduces tumor size compared to either agent alone, without causing overt signs of toxicity [].

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